4-(1-Bromoethyl)-5-fluoropyrimidine

Pyrimidine intermediates halogenated building blocks physicochemical characterization

Procure 4-(1-bromoethyl)-5-fluoropyrimidine as a characterized Voriconazole Impurity 35 standard for AMV/QC. Its distinct 4-(1-bromoethyl)-5-fluoropyrimidine core confers unique electrophilicity and chromatographic behavior (LogP 2.07) vs. 6-substituted or chloro/dibromo analogs (CAS 188416-28-6, 1307315-02-1). Substitution invalidates analytical method validity and synthetic route integrity.

Molecular Formula C6H6BrFN2
Molecular Weight 205.03 g/mol
CAS No. 188416-47-9
Cat. No. B1613521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Bromoethyl)-5-fluoropyrimidine
CAS188416-47-9
Molecular FormulaC6H6BrFN2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESCC(C1=NC=NC=C1F)Br
InChIInChI=1S/C6H6BrFN2/c1-4(7)6-5(8)2-9-3-10-6/h2-4H,1H3
InChIKeyBXIHJVDQQNZXBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Bromoethyl)-5-fluoropyrimidine (CAS 188416-47-9): Technical Baseline and Structural Context for Procurement Decision-Making


4-(1-Bromoethyl)-5-fluoropyrimidine (CAS 188416-47-9) is a halogenated pyrimidine derivative characterized by a pyrimidine core bearing a fluorine substituent at the 5-position and a 1-bromoethyl group at the 4-position . With a molecular formula of C₆H₆BrFN₂ and a molecular weight of approximately 205.03 g/mol, the compound exhibits a density of 1.616 g/cm³, a boiling point of approximately 225 °C at 760 mmHg, and a calculated LogP of 2.07, indicating moderate lipophilicity . This compound is not itself a drug or bioactive molecule; rather, it is an electrophilic building block and a characterized reference standard used primarily as a synthetic intermediate in pharmaceutical research and as an analytical impurity standard for Voriconazole [1].

Why In-Class Substitution of 4-(1-Bromoethyl)-5-fluoropyrimidine Fails: Structural and Reactivity Constraints


Generic substitution of 4-(1-bromoethyl)-5-fluoropyrimidine with structurally adjacent pyrimidine analogs is not scientifically defensible due to quantifiable differences in substitution pattern, physicochemical properties, and resultant reactivity that directly govern synthetic outcomes. The compound's specific 4-(1-bromoethyl) substitution pattern confers a unique reactivity profile and chromatographic behavior that diverges from 6-substituted, 5-unsubstituted, or chloro-containing analogs . For instance, the 4-position bromoethyl group exhibits different steric and electronic properties compared to the 6-position analog 4-chloro-6-(1-bromoethyl)-5-fluoropyrimidine (CAS 188416-28-6), which bears an additional chlorine substituent and possesses a molecular weight of 239.47 g/mol—a 16.8% increase in mass that alters both reaction kinetics and analytical retention times . Similarly, the 4-bromo-6-(1-bromoethyl)-5-fluoropyrimidine analog (CAS 1307315-02-1) incorporates an additional bromine atom, increasing molecular weight to 283.92 g/mol and fundamentally changing electrophilicity and cross-coupling potential [1]. In analytical contexts, the compound is explicitly designated as Voriconazole Impurity 35, and its substitution by a chloro- or dibromo-analog would produce a structurally distinct impurity species (e.g., Voriconazole Impurity 22 or Impurity 1), thereby invalidating any regulatory method relying on its unique retention time and mass spectral signature [2]. These are not incremental variations but qualitatively different chemical entities whose interchange would compromise synthetic route integrity and analytical method validity.

Quantitative Comparative Evidence: 4-(1-Bromoethyl)-5-fluoropyrimidine (CAS 188416-47-9) vs. Closest Analogs


Molecular Weight and Physical Property Differentiation: 4-(1-Bromoethyl)-5-fluoropyrimidine vs. 6-Chloro and 4-Bromo Analogs

Direct comparison of molecular weight, density, boiling point, and LogP across the target compound and its two closest commercially available analogs reveals quantifiable differentiation that directly impacts synthetic handling, purification, and analytical detection . The target compound (CAS 188416-47-9) possesses a molecular weight of 205.03 g/mol, density of 1.616 g/cm³, boiling point of 224.97 °C at 760 mmHg, and calculated LogP of 2.07 . In contrast, the 6-chloro analog (CAS 188416-28-6) exhibits a 16.8% higher molecular weight (239.47 g/mol) and a 14.6% higher boiling point (257.85 °C), while the 4-bromo analog (CAS 1307315-02-1) shows a 38.5% higher molecular weight (283.92 g/mol) [1].

Pyrimidine intermediates halogenated building blocks physicochemical characterization

Regiochemical Substitution Pattern: 4-(1-Bromoethyl) vs. 6-(1-Bromoethyl) Isomers and Their Distinct Reactivity Profiles

The target compound bears the bromoethyl group exclusively at the pyrimidine 4-position, whereas the most synthetically relevant analog 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine (CAS 188416-28-6) carries the bromoethyl group at the 6-position and an additional chlorine atom at the 4-position . This regiochemical distinction confers fundamentally different electronic environments for nucleophilic substitution: the 4-position in pyrimidine is adjacent to a ring nitrogen, while the 6-position is adjacent to the 5-position fluorine, altering the electrophilicity and steric accessibility of the bromoethyl moiety . Although quantitative kinetic data for this specific compound are not publicly available in peer-reviewed literature, the well-established principle that pyrimidine 4- and 6-positions exhibit differential reactivity in SN2 and cross-coupling reactions is supported by extensive class-level evidence in heterocyclic chemistry [1].

Regioselective synthesis nucleophilic substitution cross-coupling reactions

Analytical Identity: 4-(1-Bromoethyl)-5-fluoropyrimidine as Voriconazole Impurity 35 vs. Structurally Distinct Impurity Standards

4-(1-Bromoethyl)-5-fluoropyrimidine (CAS 188416-47-9) is commercially supplied and explicitly designated as Voriconazole Impurity 35, a fully characterized reference standard for analytical method development and validation in accordance with regulatory guidelines [1]. In contrast, the 6-chloro analog (CAS 188416-28-6) is designated as Voriconazole Impurity 22, while the 4-bromo-6-(1-bromoethyl) analog (CAS 1307315-02-1) is designated as Voriconazole Impurity 1—each representing a chemically and analytically distinct species with its own characterization data package [2][3]. The target compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during the commercial production of Voriconazole, with traceability against pharmacopeial standards (USP or EP) provided based on feasibility .

Pharmaceutical impurity standards method validation reference materials

Lipophilicity and Chromatographic Behavior: LogP Differentiation from Chlorinated Analogs

The target compound exhibits a calculated LogP of 2.07 and a polar surface area (PSA) of 25.78 Ų, values that govern its retention behavior in reversed-phase liquid chromatography and its partitioning properties in extraction and purification workflows . While directly measured LogP for the closest chlorinated analog (CAS 188416-28-6) is not reported in available sources, the presence of an additional chlorine atom is predicted to increase LogP by approximately 0.5–0.7 units based on established Hansch substituent constants (π = +0.71 for aromatic Cl), yielding an estimated LogP of approximately 2.8 [1]. This 35% relative increase in lipophilicity would translate to measurably longer retention times under identical reversed-phase conditions (e.g., C18 column, acetonitrile/water mobile phase), necessitating distinct gradient elution parameters for optimal resolution .

Lipophilicity reversed-phase chromatography LogP prediction

Evidence-Backed Application Scenarios for 4-(1-Bromoethyl)-5-fluoropyrimidine (CAS 188416-47-9)


Pharmaceutical Analytical Method Development: Reference Standard for Voriconazole Impurity 35

Procure this compound as a fully characterized reference standard (Voriconazole Impurity 35) for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during the synthesis and commercial production of the antifungal drug Voriconazole [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for traceability against pharmacopeial standards (USP or EP) . Unlike structurally similar impurity standards such as Impurity 22 (CAS 188416-28-6) or Impurity 1 (CAS 1307315-02-1), this specific compound corresponds to a distinct impurity species with unique chromatographic retention and mass spectral properties [2]. Its molecular weight of 205.03 g/mol and calculated LogP of 2.07 enable baseline separation from co-eluting impurities under optimized reversed-phase HPLC conditions .

Synthetic Intermediate for 4-Substituted Pyrimidine-Derived Kinase Inhibitor Scaffolds

Employ this compound as an electrophilic building block in the construction of 4-substituted pyrimidine scaffolds relevant to kinase inhibitor programs [1]. The 1-bromoethyl moiety at the 4-position serves as a versatile handle for SN2 nucleophilic substitution reactions, enabling the introduction of diverse amine, thiol, or alkoxide nucleophiles to generate 4-alkylamino, 4-alkylthio, or 4-alkoxy pyrimidine derivatives . This specific regiochemistry (4-substitution) is distinct from the 6-substituted analog (CAS 188416-28-6) and cannot be interchanged without altering the connectivity of the final target molecule. The absence of a 6-chloro substituent in this compound (in contrast to CAS 188416-28-6) provides a cleaner synthetic entry point when additional halogen functionality is not desired or would necessitate subsequent dehalogenation steps [2].

Chromatographic Method Optimization Using Distinct Lipophilicity Parameters

Utilize this compound's calculated LogP of 2.07 and polar surface area of 25.78 Ų to optimize reversed-phase liquid chromatography (RPLC) separation conditions for pyrimidine-containing mixtures [1]. The compound's moderate lipophilicity—approximately 35% lower than that estimated for its 6-chloro analog (estimated LogP ≈ 2.8)—enables shorter retention times and reduced organic solvent consumption under identical gradient conditions . This property is particularly valuable in preparative purification workflows where solvent volume and cycle time directly impact operational costs. For analytical method development involving impurity profiling, the distinct LogP differential between this compound and chlorinated analogs facilitates baseline resolution in C18 column separations with acetonitrile/water mobile phases [2].

Starting Material for Regioselective Functionalization in Heterocyclic Chemistry Research

Select this compound as a regiochemically defined starting material for investigations into pyrimidine 4-position reactivity, where the 1-bromoethyl group serves as a site-specific electrophilic center [1]. The absence of competing halogens (chlorine or additional bromine) at other ring positions ensures unambiguous reaction outcomes in nucleophilic substitution studies. In contrast, the more heavily halogenated analogs (e.g., CAS 188416-28-6 with 4-chloro substitution; CAS 1307315-02-1 with 4-bromo substitution) introduce competing reactive sites that can lead to complex product mixtures and reduced regioselectivity . The compound's boiling point of 224.97 °C and density of 1.616 g/cm³ provide practical handling parameters for reaction setup and workup procedures [2].

Quote Request

Request a Quote for 4-(1-Bromoethyl)-5-fluoropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.